3,5-二甲基-2H-1,2,6-噻二嗪 1,1-二氧化物

描述

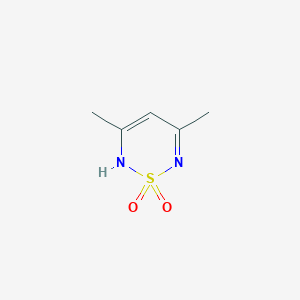

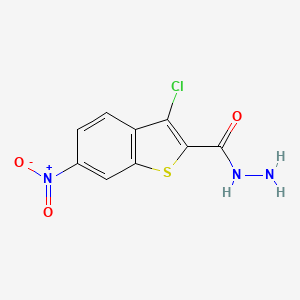

“3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide” is a chemical compound with the molecular formula C5H8N2O2S . It is a member of the thiadiazine class of compounds, which are heterocyclic compounds containing a ring structure made up of one sulfur atom, two nitrogen atoms, and three carbon atoms .

Synthesis Analysis

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide and its derivatives has been reported in several studies . The first synthesis of this compound was reported using sulfamide with alpha and beta diketones . More recently, derivatives of 1,2,6-thiadiazine-1,1-dioxide have been synthesized which possess various biological activities .Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has been determined by single crystal X-ray diffraction . The compound crystallizes in a monoclinic Sohncke space group with cell values of a = 18.3096 (11) Å, b = 7.4858 (5) Å, c = 14.1452 (10) Å, β = 90.176 (2)° and with Z = 4 . The molecule is not planar and the thiadiazine ring is essentially orthogonal to the plane passing through the aromatic ring .科学研究应用

抗菌应用

噻二嗪二氧化物结构已被探索用于对抗微生物感染。研究表明,该化合物的某些衍生物表现出显著的抗菌特性。 这在抗生素耐药性不断增加的背景下尤为重要,因为迫切需要新型化合物 .

抗病毒活性

研究表明,对噻二嗪环的修饰可以产生具有抗病毒活性的化合物。 这些化合物可能在开发针对病毒感染的新疗法中起关键作用,鉴于全球病毒大流行的影响,这是一个备受关注的领域 .

降压作用

该化合物已被确定为开发降压药物的候选药物。 它调节与血压调节相关的生理途径的能力使其成为心血管药物开发中宝贵的支架 .

抗糖尿病潜力

对 3,5-二甲基-2H-1,2,6-噻二嗪 1,1-二氧化物的应用研究也已扩展到糖尿病管理。 该化合物对与糖尿病相关的酶活性的影响已被注意到,表明它在抗糖尿病治疗中的效用 .

抗癌研究

噻二嗪二氧化物的结构特征使其能够与各种生物靶标相互作用,这导致了对其抗癌特性的研究。 抑制细胞增殖的能力使这些化合物对癌症研究具有吸引力 .

KATP 通道激活

该化合物已被研究用于其作为KATP 通道激活剂的作用。 KATP 通道参与许多生理过程,其调节在缺血和代谢性疾病等疾病中很重要 .

AMPA 受体调节

据报道,3,5-二甲基-2H-1,2,6-噻二嗪 1,1-二氧化物的衍生物可作为AMPA 受体的正调节剂。 这对神经学研究意义重大,因为 AMPA 受体在突触传递和可塑性中起着至关重要的作用 .

醛糖还原酶抑制

该化合物已被评估用于其作为醛糖还原酶抑制剂的有效性。 这种酶与糖尿病并发症有关,其抑制是预防或治疗糖尿病神经病变的治疗靶点 .

未来方向

The future directions for research on 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide could include further exploration of its synthesis, characterization, and biological activities. In particular, the development of new bioactive agents based on this heterocycle could be a promising area of research .

作用机制

Target of Action

Related compounds in the benzothiadiazine-1,1-dioxide family have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It’s known that the functional groups attached to the ring structure of benzothiadiazine-1,1-dioxide compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been reported to yield active compounds .

Biochemical Pathways

Related benzothiadiazine-1,1-dioxide compounds have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .

Result of Action

Related benzothiadiazine-1,1-dioxide compounds have been reported to exhibit a variety of therapeutic activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

生化分析

Biochemical Properties

3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit antifungal, antimicrobial, and antiviral activities . The compound interacts with enzymes such as aldose reductase, where it acts as an inhibitor, thereby influencing metabolic pathways . Additionally, it has been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission in the central nervous system .

Cellular Effects

The effects of 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of certain cancer cell lines by modulating signaling pathways such as PI3K/Akt . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with aldose reductase results in the inhibition of this enzyme, which plays a crucial role in the polyol pathway . Additionally, the compound can modulate receptor activity, such as AMPA receptors, by binding to their allosteric sites and enhancing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, but its degradation products can influence its overall activity . Long-term studies have indicated that prolonged exposure to the compound can lead to adaptive changes in cellular processes, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antifungal and antimicrobial activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .

Metabolic Pathways

3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .

Transport and Distribution

The transport and distribution of 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of 3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . This localization can influence its interaction with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTGKRKEDDOMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403581 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-44-9 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide be used as a building block for larger heterocyclic systems?

A1: Yes, research suggests that 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can indeed serve as a precursor for more complex heterocyclic compounds. [] For instance, it readily reacts with formaldehyde in the presence of triethylamine to yield bisthiadiazinylmethane derivatives. [] These derivatives have been shown to undergo intriguing intramolecular cyclization reactions, forming thiadiazino[4,3-g][2,1,3]benzothiadiazine tetraoxides. [] This highlights the potential of this compound in the synthesis of novel heterocyclic structures.

Q2: What structural insights about 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide derivatives can be obtained from X-ray crystallography?

A2: X-ray diffraction analysis of a chlorinated derivative, 3,5-Dimethyl-1,4-dichloro-1,2,6-thiadiazine-1-oxide, provides valuable information about its molecular geometry. [] The study reveals that the sulfur (VI) atom is positioned out of the plane formed by the π-delocalized NCCCN unit. [] Furthermore, the average S-N bond length was determined to be 1.569(3) Å. [] Such structural details are crucial for understanding the reactivity and potential applications of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)